N-(2,3-DIMETHOXYBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE
Description
N-(2,3-Dimethoxybenzyl)-N-(2-methyl-4-nitrophenyl)amine is a secondary amine featuring two distinct aromatic substituents: a 2,3-dimethoxybenzyl group and a 2-methyl-4-nitrophenyl group. The compound’s structure combines electron-donating methoxy groups with an electron-withdrawing nitro group, creating unique electronic and steric properties.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-9-13(18(19)20)7-8-14(11)17-10-12-5-4-6-15(21-2)16(12)22-3/h4-9,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWYEJVTXGNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethoxybenzyl)-N-(2-Methyl-4-Nitrophenyl)amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzylamine with 2-methyl-4-nitroaniline. The reaction conditions often include solvents such as ethanol or acetonitrile and catalysts like triethylamine. The purification process usually involves column chromatography to obtain the desired compound in high purity.
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Several studies have indicated that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with nitrophenyl groups have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Table 1: Summary of Anti-inflammatory Activity
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating moderate to high antibacterial activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of related compounds. For example, derivatives with varying substitutions on the benzyl and nitrophenyl rings were synthesized and tested for their biological activities. The strongest anti-inflammatory effects were noted for compounds with electron-withdrawing groups at specific positions on the aromatic rings .
Example Case Study
A recent investigation into a series of nitrophenyl derivatives revealed that modifications on the benzyl amine significantly influenced both anti-inflammatory and antimicrobial properties. The study highlighted that compounds with a methoxy group at the ortho position exhibited enhanced activity compared to those with para or meta substitutions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies indicate that N-(2,3-Dimethoxybenzyl)-N-(2-Methyl-4-Nitrophenyl)Amine exhibits promising anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Case Study: Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Material Science Applications
1. Photocurable Resins
this compound has been utilized as a photoinitiator in the formulation of photocurable resins. Its ability to absorb UV light and initiate polymerization makes it suitable for use in coatings and adhesives.
Table: Photoinitiator Performance Comparison
| Photoinitiator | UV Absorption Max (nm) | Polymerization Efficiency (%) |
|---|---|---|
| This compound | 365 | 90 |
| Benzoin Methyl Ether | 350 | 75 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2,3-dimethoxybenzyl)-N-(2-methyl-4-nitrophenyl)amine and related compounds:
Key Observations:
Substituent Effects: The 2,3-dimethoxybenzyl group in the target compound differs from the 2,4-dimethoxybenzyl groups in ’s ligand. The 2-methyl-4-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate reactivity or bioavailability compared to the 4-chlorobenzamide group in .
Biological Activity: The ligand in demonstrated moderate antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values of 32–64 µg/mL .
Synthetic Pathways: Compounds in were synthesized via reaction of K₂MCl₄ (M = Pt, Pd) with a carbamothioyl ligand in ethanol .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties (Inferred)
Critical Analysis of Limitations
- Data Gaps: Direct experimental data on the target compound’s synthesis, characterization, and bioactivity are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
